
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
The compound “5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine” would consist of a thiadiazole ring attached to a fluorophenyl group at the 5-position and an amine group at the 2-position .Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Applications De Recherche Scientifique
Noncovalent Interactions and Crystal Structure Analysis
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have been a subject of interest in crystallography and molecular interaction studies. For instance, the crystal structures of certain derivatives, such as N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, reveal varying orientations of amino groups and highlight significant noncovalent interactions like hydrogen bonds and closed-shell H–H bonding. These interactions are crucial in stabilizing crystal structures and are studied using approaches like quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis (El-Emam et al., 2020).
Anticancer and Antitubercular Potential
Research on 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives has also explored their potential in anticancer and antitubercular applications. Synthesized derivatives have demonstrated invitro antitumor activities against breast cancer and normal human cell lines. Certain compounds, like N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines, showed higher inhibitory activities against specific cancer cell lines compared to standard drugs like cisplatin. Additionally, some derivatives exhibited significant antitubercular activity against mycobacterium smegmatis (Chandra Sekhar et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s suggested that the presence of fluorine on the phenyl ring in similar compounds is important to enhance the binding affinity with their targets .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
It’s suggested that p-glycoprotein (p-gp) acts as a saturable absorption barrier to similar compounds, slowing the rate of absorption at low doses, and is responsible for the observed nonlinearity in oral disposition .
Result of Action
Similar compounds have shown a range of biological activities, indicating potential diverse effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine . For example, the compound’s stability may be affected by temperature, humidity, and light exposure .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSVCKNLHZWSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339176 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
942-70-1 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives?
A1: 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine serves as a building block for various derivatives. In one study , researchers synthesized 2-chloro-N-[5-(4-fluorophenyl)-1,3,4- thiadiazol-2-yl]-nicotinamide using 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine as a starting material. Single-crystal X-ray diffraction analysis revealed that the derivative crystallized in the monoclinic system with a trans configuration across the C=O and N—H bonds. Furthermore, the dihedral angle between the phenyl and 1,3,4-thiadiazole rings was found to be 4.20(2)°. Another study investigated rac-Diethyl {methyl}phosphonate, another derivative. This particular derivative was synthesized through the reaction of N-benzylidene-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with diethyl phosphite.
Q2: What types of intermolecular interactions are observed in the crystal structures of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives?
A2: The crystal structures of these derivatives reveal key intermolecular interactions. For instance, in 2-chloro-N-[5-(4-fluorophenyl)-1,3,4- thiadiazol-2-yl]-nicotinamide, researchers observed N−H···N, C−H···O, and C−H···S hydrogen bonding . Similarly, in rac-Diethyl {methyl}phosphonate, intermolecular N—H⋯O hydrogen bonds were identified, contributing to the formation of centrosymmetric dimers within the crystal lattice . These interactions offer insights into the solid-state packing and potential physicochemical properties of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



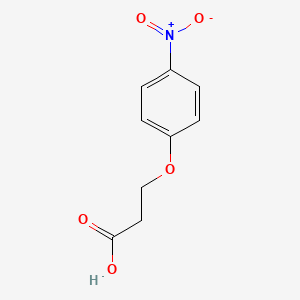
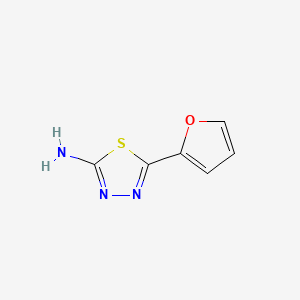
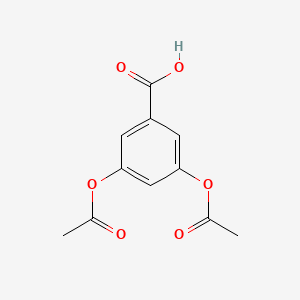


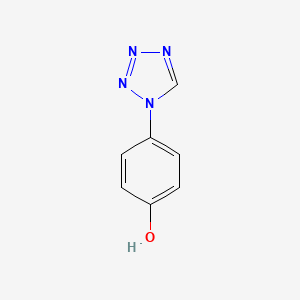
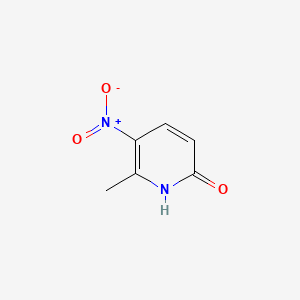
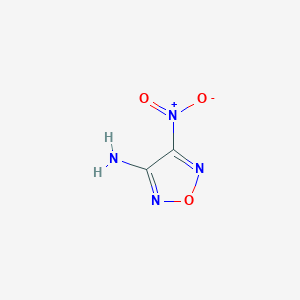


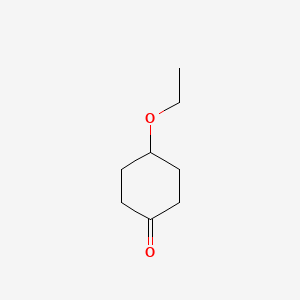
![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)

![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)